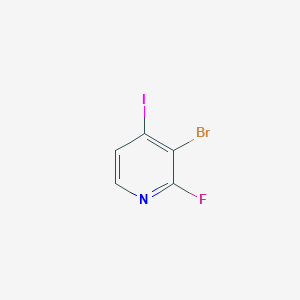

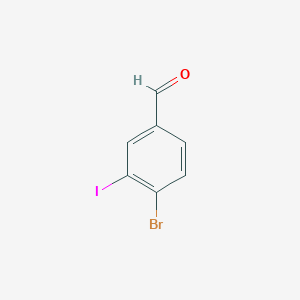

3-Bromo-2-fluoro-4-iodopyridine

Overview

Description

3-Bromo-2-fluoro-4-iodopyridine is a halogen-rich pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its unique substitution pattern with bromine, fluorine, and iodine atoms makes it a versatile intermediate for the synthesis of various substituted pyridines, which are important structures in drug development and other chemical applications.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as this compound, often involves halogen dance reactions, which allow for the regioselective introduction of different halogens onto the pyridine ring. For instance, the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved using this method, which could be adapted for the synthesis of this compound . Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, has been demonstrated to be effective for the synthesis of various disubstituted pyridines, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is typically characterized by the positions of the halogen substituents on the aromatic pyridine ring. Density functional theory (DFT) methods have been used to study the molecular structure and vibrational spectra of related compounds, such as 3-amino-2-bromopyridine, which can provide insights into the electronic properties and reactivity of this compound10.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the bromo and iodo substituents can participate in cross-coupling reactions, such as those catalyzed by palladium, to form biaryl structures or to introduce various functional groups onto the pyridine ring . Additionally, selective functionalization of the halogen substituents can be achieved under different conditions, such as the chemoselective amination of related compounds, which could be extrapolated to this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the electron-withdrawing effects of the halogen substituents, which can affect its reactivity and stability. The presence of fluorine, in particular, can enhance the acidity of the adjacent hydrogen atom, potentially leading to lithiation and further functionalization reactions . The vibrational spectra and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using DFT methods to gain a deeper understanding of the compound's properties10.

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

3-Bromo-2-fluoro-4-iodopyridine and similar halogen-rich pyridines are valuable as intermediates in the synthesis of pentasubstituted pyridines, which are important in medicinal chemistry. A study detailed simple syntheses of these compounds, highlighting their potential for generating a variety of pentasubstituted pyridines with functionalities useful for further chemical manipulations (Wu et al., 2022).

Ultraviolet Photoelectron Spectra (UPS)

Research on halopyridines, including 3-bromo- and 3-iodopyridine, has been conducted to understand their ultraviolet photoelectron spectra (UPS). These studies are essential for understanding the electronic structure of these compounds, which is vital for various applications in chemistry and materials science (Xue et al., 1996).

Isomerization of Halopyridines

This compound and related compounds can undergo isomerization processes. Such transformations are significant in the manufacture of industrial chemicals, including pesticides. These isomerizations allow for the creation of various pyridine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Schlosser & Bobbio, 2002).

Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives, including those involving halogen dance reactions and reactions with electrophiles, has been a focus of research. These synthetic routes are crucial for the development of new pharmaceuticals and agrochemicals, where substituted pyridines play a key role (Rocca et al., 1993).

Halogen/Halogen Displacement Reactions

Studies on halogen/halogen displacement reactions in pyridines, including compounds like this compound, have been conducted. These reactions are significant for the synthesis of various substituted pyridines, which are important in the development of new materials and pharmaceuticals (Schlosser & Cottet, 2002).

Synthesis of Radiolabeled Compounds

This compound derivatives have been used in the synthesis of radiolabeled compounds, which are crucial in medical imaging and cancer research. These compounds allow for the tracing and imaging of biological processes in vivo (Mercer et al., 1989).

Amination Reactions

The amination of halopyridines, including this compound derivatives, has been explored. Such reactions are fundamental in the development of various organic compounds used in pharmaceuticals and agrochemicals (Stroup et al., 2007).

Safety and Hazards

3-Bromo-2-fluoro-4-iodopyridine is classified as a hazardous substance . It is harmful if inhaled, comes into contact with skin, or if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Future Directions

3-Bromo-2-fluoro-4-iodopyridine has potential applications in the synthesis of various compounds, including β-carboline and the antibiotic Eudistomin T . These compounds have significant applications in medical treatments, suggesting that this compound could have a promising future in pharmaceutical research .

Mechanism of Action

Target of Action

3-Bromo-2-fluoro-4-iodopyridine is a type of fluoropyridine . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues

Mode of Action

Fluoropyridines are generally used in the synthesis of various biologically active compounds . They are also used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . They are also used in the Suzuki–Miyaura (SM) coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Fluoropyridines are generally known for their interesting and unusual physical, chemical, and biological properties .

Biochemical Analysis

Biochemical Properties

It is known that halogenated pyridines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-bromo-2-fluoro-4-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZJZTNSBFOSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654065 | |

| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884494-52-4 | |

| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene](/img/structure/B3030151.png)

![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)